molecular formula C20H13ClN4O2 B12400087 Vegfr-2-IN-18

Vegfr-2-IN-18

Cat. No.: B12400087
M. Wt: 376.8 g/mol
InChI Key: MSGVEATXZLQCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-18 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target in cancer therapy and other diseases involving abnormal blood vessel growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-18 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of nicotinamide-based derivatives, which are designed to interact with the VEGFR-2 catalytic pocket . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Vegfr-2-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced binding affinity to VEGFR-2. These derivatives are then tested for their biological activity and potential therapeutic applications .

Properties

Molecular Formula

C20H13ClN4O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26)

InChI Key

MSGVEATXZLQCQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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